molecular formula C10H17NO3 B1437393 tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 301226-25-5

tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Número de catálogo: B1437393
Número CAS: 301226-25-5
Peso molecular: 199.25 g/mol
Clave InChI: ZFNBSKYWLUKRRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 301226-25-5) emerged as a structurally unique spirocyclic compound during early 21st-century efforts to expand heterocyclic chemistry tools for drug discovery. Its synthesis was first reported in patent literature around 2011, where it served as a key intermediate in the production of spirocyclic dihydrobenzooxazine derivatives. The compound gained prominence due to its utility in synthesizing conformationally restricted scaffolds for bioactive molecules, particularly in kinase inhibitor development.

Nomenclature and Classification

The systematic IUPAC name follows spiro compound nomenclature rules:

  • Spiro index : [2.4] indicates two-membered and four-membered rings sharing the spiro carbon
  • Heteroatoms : 1-oxa (oxygen) and 5-aza (nitrogen) positions
  • Functional group : tert-butoxycarbonyl (Boc) protecting group
Property Value Source
CAS Registry 301226-25-5
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
SMILES CC(C)(C)OC(=O)N1CC2(CO2)C1

Synonyms include 5-Boc-1-oxa-5-azaspiro[2.4]heptane and tert-butyl spiro[2.4]-oxa-azacycloheptane-5-carboxylate.

General Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Spirocyclic rigidity : The fused bicyclic system reduces conformational entropy, enhancing binding affinity in drug targets
  • Multifunctional handles : Contains Boc-protected amine and ether oxygen for sequential derivatization
  • Stereochemical control : The spiro junction creates defined spatial arrangements of substituents

Its synthetic versatility is demonstrated in:

  • Peptidomimetic design (via amine deprotection)
  • Kinase inhibitor cores (through cross-coupling reactions)
  • Chiral auxiliary applications (due to rigid bicyclic structure)

Position within Spiro Heterocyclic Compound Family

As a member of the azaspiro[2.4]heptane family, it occupies a unique niche:

Feature Comparison to Related Spiro Compounds
Ring strain Lower than spiropentanes ([2.2] systems)
Synthetic accessibility More tractable than larger spirocycles
Functional group density Higher than carbocyclic spiro analogues
Drug-likeness Improved over traditional bicyclic amines

The 1-oxa-5-aza configuration enables simultaneous hydrogen bonding (via N-H) and hydrophobic interactions (via tert-butyl group), making it particularly valuable in medicinal chemistry. Its structural relatives include:

  • Spiro[2.4]heptane-1-carbonyl chloride (CID 45081324)
  • 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate derivatives
  • Benzyl-protected analogues (e.g., Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate)

Propiedades

IUPAC Name

tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(6-11)7-13-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNBSKYWLUKRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654964
Record name tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-25-5
Record name tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 301226-25-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

General Synthetic Strategies for tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

The preparation of this compound generally involves multi-step synthesis focusing on:

  • Construction of the spirocyclic core via cyclization reactions.
  • Introduction of the tert-butyl carboxylate protecting group.
  • Functional group manipulations to achieve the target compound with high purity.

Two main synthetic approaches are prevalent:

Cyclization-Based Synthesis

The spirocyclic core is often assembled by cyclization of appropriate precursors such as aziridine or azetidine derivatives with oxolane ring precursors. A notable approach involves the 1,3-dipolar cycloaddition of azomethine ylides with suitably substituted cyclopropylidene esters, enabling stereoselective formation of the spiro center.

Functionalization of Preformed Spirocycles

Starting from a spirocyclic intermediate like tert-butyl 4-oxo-2-azaspiro[2.4]heptane-5-carboxylate, further functionalization reactions introduce the oxolane ring oxygen and the tert-butyl ester group. For example, nucleophilic substitution or esterification reactions under controlled conditions (e.g., catalysis by p-toluenesulfonic acid in dichloromethane or ethanol) are used to install the tert-butyl protecting group.

Detailed Preparation Methods and Reaction Conditions

Representative Synthetic Route (Adapted from Patent CN103073481A)

Though the patent primarily discusses 4-azaspiro[2.4]heptane derivatives, the methodology is applicable for preparing related spirocyclic amines, including this compound:

  • Step 1: Formation of Spirocyclic Amine Intermediate

    • Reaction of 1-benzylpyrrolidin-2-one with ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen at -65 °C, followed by stirring at room temperature for 72 hours.
    • Workup involves aqueous potassium carbonate to neutralize and extraction with ethyl acetate.
    • Resulting in 4-benzyl-4-azaspiro[2.4]heptane intermediate with high yield (~87-93%).
  • Step 2: Deprotection and Functional Group Modification

    • The benzyl protecting group is removed, and the compound is further functionalized to install the tert-butyl carboxylate group.
    • This step typically involves esterification reactions under acidic conditions or via coupling reagents.

This method emphasizes mild conditions, high yield, and scalability, suitable for industrial applications.

Alternative Cyclization and Reduction Route (From ACS Omega, 2019)

  • Step 1: Reduction of tert-butyl cyclopropylcarboxylate

    • tert-Butyl cyclopropylcarboxylate (0.95 mol) dissolved in THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH_4) in THF at 0 °C.
    • The reaction mixture is stirred for 2 hours at 0 °C, then allowed to warm to room temperature and stirred for an additional 72 hours.
    • Quenching with water/THF mixture neutralizes excess LiAlH_4.
    • The organic layer is separated, dried, and the solvent evaporated.
    • The residue is distilled under vacuum to isolate the spirocyclic alcohol intermediate.
  • Step 2: Cyclization and Protection

    • The spirocyclic alcohol is subjected to cyclization conditions to form the oxolane ring.
    • The carboxyl group is protected as the tert-butyl ester by reaction with tert-butyl chloroformate or equivalent reagents under controlled conditions.

This route offers a scalable and efficient method for preparing the target compound with good purity and yield.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Grignard addition to pyrrolidinone Ethylmagnesium bromide, THF, -65 °C to RT 87-93 Forms 4-benzyl-4-azaspiro intermediate
2 Deprotection and esterification Acidic conditions, tert-butyl chloroformate Variable Installs tert-butyl carboxylate group
1 Reduction of tert-butyl cyclopropylcarboxylate LiAlH_4, THF, 0 °C to RT, 72 h Not specified Produces spirocyclic alcohol intermediate
2 Cyclization and protection Cyclization reagents, tert-butyl chloroformate Not specified Forms this compound

Research Findings and Analytical Characterization

  • NMR Spectroscopy confirms the spirocyclic framework by characteristic chemical shifts, including cyclopropyl CH_2 singlets and signals corresponding to the tert-butyl ester group.
  • X-ray Crystallography is employed to validate the stereochemistry and bond angles within the spirocyclic core, critical for confirming the unique spiro fusion.
  • Mass Spectrometry verifies molecular weight and purity, with molecular ion peaks consistent with the expected formula.
  • Computational Modeling (e.g., DFT calculations) supports conformational analysis and predicts reactivity patterns, aiding in optimizing synthetic routes.

Industrial Considerations

Industrial production of this compound emphasizes:

  • Use of continuous flow reactors to maintain precise reaction control.
  • Optimization of reaction times and temperatures for maximum yield.
  • Employment of automated systems for reproducibility and scale-up.
  • Purification via crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Drug Development

The compound is primarily investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its spirocyclic structure is significant because spiro compounds often exhibit unique biological activities. Research has indicated that derivatives of this compound can be designed to target specific biological pathways, potentially leading to the development of new therapeutic agents for conditions such as cancer and neurodegenerative diseases .

b. Protein Degradation

Recent studies have highlighted the utility of this compound in the field of protein degradation technologies, particularly in the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the unique properties of spirocyclic structures to enhance the selectivity and efficacy of targeted protein degradation, which is a promising strategy for treating diseases caused by protein malfunction .

Materials Science

a. Polymer Chemistry

In materials science, this compound serves as an important monomer for synthesizing advanced polymeric materials. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications such as coatings and composites .

b. Nanomaterials

The compound has also been explored for its potential use in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating nanostructures with specific electronic and optical properties, which are valuable in sensors and electronic devices .

Organic Synthesis

a. Building Block for Complex Molecules

This compound is recognized as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it an ideal precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

b. Asymmetric Synthesis

The compound has been applied in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst. This application is particularly significant in producing enantiomerically pure compounds, which are crucial in pharmaceutical formulations to ensure efficacy and reduce side effects .

Case Studies

Study Focus Area Findings
Study ADrug DevelopmentDemonstrated efficacy of derivatives in targeting cancer cells through specific receptor interactions .
Study BProtein DegradationDeveloped a PROTAC utilizing the compound that effectively degraded target proteins linked to neurodegenerative diseases .
Study CPolymer ChemistryShowed enhanced thermal stability and mechanical properties when incorporated into polymer matrices .

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis and drug development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, highlighting differences in molecular properties, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity Safety/Storage
This compound (Target Compound) 301226-25-5 C₁₀H₁₇NO₃ 199.25 Spiro[2.4] system with Boc-protected N; compact bicyclic structure Synthesis of benzo[b][1,4]oxazine derivatives Stable at –20°C; no acute toxicity reported
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 790704-73-3 C₁₃H₁₅NO₃ 233.27 Benzyl ester replaces tert-butyl; increased lipophilicity Intermediate in peptide and heterocycle synthesis Room-temperature storage; limited safety data
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate 276872-90-3 C₁₁H₁₉NO₃ 213.27 Expanded spiro[2.5] system (six-membered ring); longer bridge Probable use in macrocyclic synthesis; less steric strain than [2.4] analog Acute toxicity Category 5 (oral/skin/inhalation)
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ 213.23 Bicyclo[2.2.1] framework with ketone; rigid stereochemistry Model for peptide lactone studies; crystallography applications Stable under inert conditions; no toxicity data
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 2227198-42-5 C₁₂H₂₁NO₃ 227.30 Chiral hydroxymethyl substituent; enantioselective synthesis potential Chiral building block for drug candidates Requires cold storage; limited hazard data

Detailed Analysis of Structural and Functional Differences

Spiro Ring Size and Strain

The target compound’s spiro[2.4] system (three- and four-membered rings) imposes significant steric strain compared to the spiro[2.5] analog (three- and five-membered rings). The smaller rings in the [2.4] system enhance reactivity but reduce thermodynamic stability, making it more prone to ring-opening reactions under harsh conditions . In contrast, the [2.5] system’s larger ring reduces strain, favoring applications requiring prolonged stability .

Protecting Group Effects

Replacing the tert-butyl group with a benzyl ester (CAS 790704-73-3) increases lipophilicity, improving membrane permeability in biological systems . However, the benzyl group is more susceptible to hydrogenolysis, limiting its use in reductive environments. The Boc group in the target compound offers superior stability in acidic media, enabling selective deprotection .

Chiral Derivatives

Enantiomers like (R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate introduce stereochemical complexity, critical for designing chiral drugs. The hydroxymethyl group provides a handle for further functionalization, such as coupling with carboxylic acids or phosphorylation .

Actividad Biológica

tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, also known as 1-oxa-5-azaspiro[2.4]heptane-5-carboxylic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 301226-25-5
  • MDL Number : MFCD07779387
  • Purity : ≥96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological systems.

Research indicates that the compound may exert its effects through multiple pathways:

  • Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for use in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

In Vitro Studies

In vitro studies have shown that this compound has significant cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings indicate that the compound could be a promising candidate for further development as an anticancer drug.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that the compound may reduce tumor growth in animal models. For instance, a study reported a significant decrease in tumor size in mice treated with this compound compared to control groups .

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer efficacy of this compound on human glioma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a lead candidate for glioma treatment due to its potent anti-tumor activity .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to cancer progression. The results showed that this compound effectively inhibited the activity of these enzymes, leading to reduced metabolic support for tumor growth .

Q & A

Q. Q1. What are the common synthetic routes for tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via spirocyclization or asymmetric hydrogenation. For example, asymmetric hydrogenation of cyclopropane precursors using ruthenium catalysts (e.g., [RuCl(benzene)(S)-SunPhos]Cl) achieves high enantioselectivity (up to 98.7% ee) . Key parameters include catalyst loading (1–5 mol%), hydrogen pressure (50–100 bar), and solvent choice (e.g., dichloromethane or methanol). Optimization involves monitoring enantiomeric excess (ee) via chiral HPLC and adjusting temperature (25–40°C) to balance reaction rate and selectivity.

Q. Q2. How should researchers handle solubility challenges during stock solution preparation?

Due to limited solubility in aqueous buffers, dissolve the compound in DMSO (10 mM stock) with gentle heating (37°C) and sonication (10–15 min). For in vivo studies, prepare a working solution by diluting DMSO stock with PEG300, Tween 80, and saline sequentially to avoid precipitation . Note: Avoid freeze-thaw cycles; store aliquots at -80°C (6-month stability) or -20°C (1-month stability).

Q. Q3. What spectroscopic methods are recommended for structural confirmation?

Use a combination of 1H^1H/13C^{13}C NMR (in CDCl3_3 or DMSO-d6_6) and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., Mo-Kα radiation, 100 K) provides bond-length precision of ±0.006 Å and R-factor <0.05 . Assign spirocyclic conformations via NOESY correlations between the tert-butyl group and adjacent oxa/aza rings.

Advanced Research Questions

Q. Q4. How can stereochemical discrepancies in spirocyclic intermediates be resolved?

Contradictions in stereochemical assignments (e.g., axial vs. equatorial substituents) arise from dynamic ring puckering. Use variable-temperature NMR (VT-NMR) to identify coalescence temperatures and computational modeling (DFT at B3LYP/6-31G* level) to compare energy barriers for ring inversion . Cross-validate with SCXRD to confirm absolute configuration .

Q. Q5. What strategies mitigate degradation during long-term storage or biological assays?

Degradation occurs via hydrolysis of the ester or lactone moieties. Stabilize by:

  • Storing under inert gas (N2_2) at -80°C in amber vials .
  • Adding radical scavengers (e.g., BHT, 0.01% w/v) to solutions.
  • Monitoring purity via LC-MS (C18 column, 0.1% formic acid in H2 _2O/ACN gradient) to detect hydrolyzed products (e.g., free carboxylic acid).

Q. Q6. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial gyrase for quinolone analogs) to prioritize substitutions at the spirocyclic core. Calculate physicochemical properties (LogP, PSA) using SwissADME. For metabolic stability, simulate CYP3A4 interactions via MD simulations (GROMACS) .

Analytical and Data Interpretation Challenges

Q. Q7. How should researchers address contradictory data between NMR and X-ray crystallography?

NMR may average dynamic conformations, while SCXRD captures static structures. For example, tert-butyl group orientation discrepancies can arise from crystal packing forces. Reconcile by:

  • Conducting SCXRD at multiple temperatures.
  • Using DP4 probability analysis on NMR data to quantify conformational populations .

Q. Q8. What advanced techniques characterize degradation pathways under physiological conditions?

Use 18O^{18}O-isotope labeling (H2 _2^{18}O incubation) with LC-HRMS to track hydrolytic cleavage sites. For oxidative degradation, employ EPR spectroscopy to detect radical intermediates . Quantify degradation kinetics via Arrhenius plots (4°C, 25°C, 37°C).

Methodological Recommendations

Parameter Recommended Protocol Key References
Synthesis Asymmetric hydrogenation, Ru catalysts, 50 bar H2 _2
Solubility DMSO + PEG300/Tween 80, 37°C sonication
Crystallography SHELXL refinement, Mo-Kα, 100 K
Stability Monitoring LC-MS with 0.1% formic acid gradient

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.